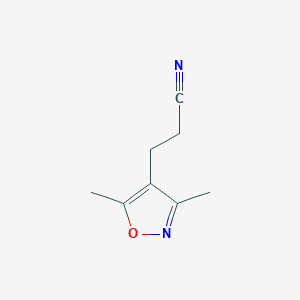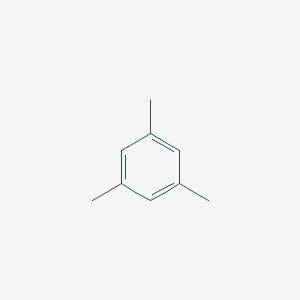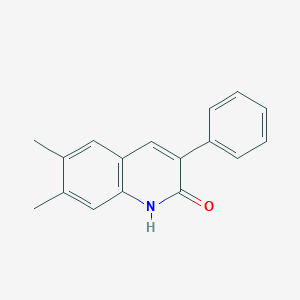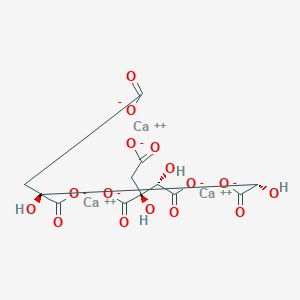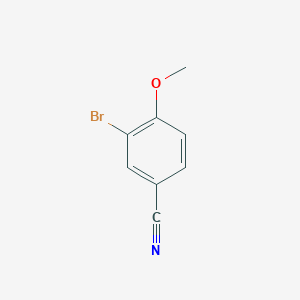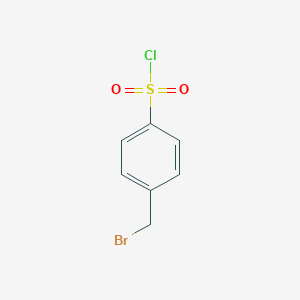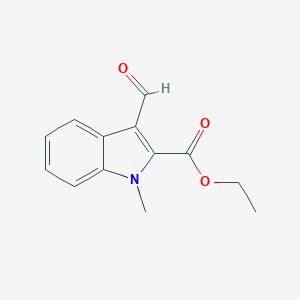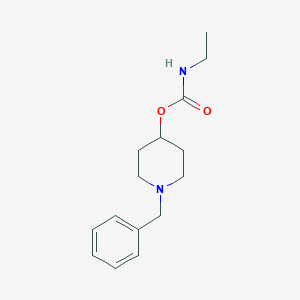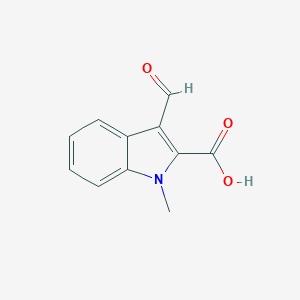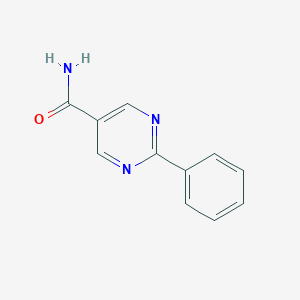
2-Phenylpyrimidin-5-carboxamid
Übersicht
Beschreibung
2-Phenylpyrimidine-5-carboxamide is a compound that has garnered significant interest in the field of medicinal chemistry due to its diverse pharmacological properties. This compound and its derivatives exhibit a range of biological activities, including antipsychotic, antiallergic, antimycobacterial, and antiviral properties.
Wissenschaftliche Forschungsanwendungen
2-Phenylpyrimidine-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study various biological processes.
Medicine: This compound is investigated for its potential therapeutic effects, particularly as an acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing.
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit enzymes such as acetylcholinesterase
Mode of Action
This interaction could lead to changes in the biochemical pathways that the enzyme is involved in .
Biochemical Pathways
If we consider its potential role as an acetylcholinesterase inhibitor, it could affect the cholinergic system, which plays a crucial role in memory, attention, and other cognitive functions .
Pharmacokinetics
Pharmacokinetics describes how the drug is absorbed, distributed, metabolized, and excreted by the body . These properties are influenced by the physicochemical properties of the drug, and other factors such as human behavior (e.g., food and drug intake) and genetics .
Result of Action
Based on its potential role as an acetylcholinesterase inhibitor, it could potentially increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, humidity, and pH can affect the stability and solubility of the compound, thereby influencing its bioavailability and efficacy . .
Biochemische Analyse
Biochemical Properties
2-Phenylpyrimidine-5-carboxamide has been identified as a potential acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme that plays a crucial role in nerve function, and inhibitors of this enzyme are often used in the treatment of conditions like Alzheimer’s disease .
Cellular Effects
It has been suggested that it may have inhibitory activities against acetylcholinesterase, which could potentially influence cell function .
Molecular Mechanism
The molecular mechanism of 2-Phenylpyrimidine-5-carboxamide is thought to involve binding interactions with acetylcholinesterase, leading to inhibition of this enzyme . This could potentially result in changes in gene expression and cellular metabolism .
Vorbereitungsmethoden
The synthesis of 2-Phenylpyrimidine-5-carboxamide typically involves a multi-step process. One common method includes the reaction of 2-aminopyrimidine with benzoyl chloride under basic conditions to form the intermediate 2-phenylpyrimidine. This intermediate is then reacted with ammonia or an amine to yield 2-Phenylpyrimidine-5-carboxamide . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-Phenylpyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl or pyrimidine ring is substituted with different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
2-Phenylpyrimidine-5-carboxamide can be compared with other pyrimidine derivatives, such as:
2-Phenylpyrimidine: Lacks the carboxamide group, resulting in different biological activities.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Exhibits acetylcholinesterase inhibitory activity and is studied for Alzheimer’s disease treatment.
6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamide: Another derivative with distinct pharmacological properties. The uniqueness of 2-Phenylpyrimidine-5-carboxamide lies in its specific structural features that confer its diverse biological activities and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-phenylpyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c12-10(15)9-6-13-11(14-7-9)8-4-2-1-3-5-8/h1-7H,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBIAEYLUOBHLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80554091 | |
| Record name | 2-Phenylpyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122773-96-0 | |
| Record name | 2-Phenylpyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


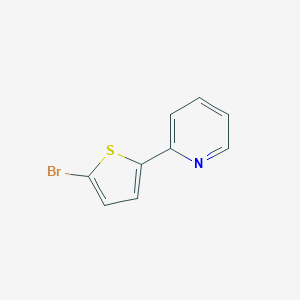
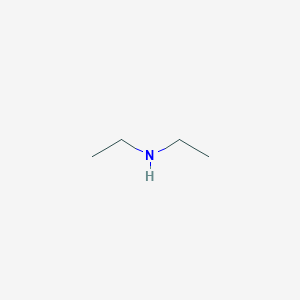
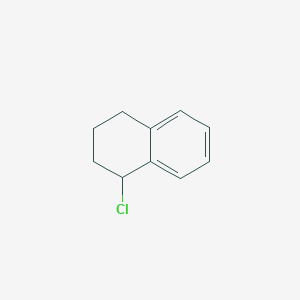
![Thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B46883.png)
